molecular formula C14H12S B13970596 2-Ethyldibenzothiophene CAS No. 89816-98-8

2-Ethyldibenzothiophene

Cat. No.: B13970596
CAS No.: 89816-98-8
M. Wt: 212.31 g/mol
InChI Key: OIWTUZCEIKRYCP-UHFFFAOYSA-N
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Description

2-Ethyldibenzothiophene is an organosulfur compound with the molecular formula C₁₄H₁₂S. It consists of two benzene rings fused to a central thiophene ring, with an ethyl group attached to one of the benzene rings. This compound is a derivative of dibenzothiophene and is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyldibenzothiophene can be achieved through several methods. One common approach involves the electrochemical cyclization of bis(biaryl) disulfides in the presence of tetrabutylammonium bromide (Bu₄NBr), water, and lithium perchlorate (LiClO₄) as a solvent. The reaction is performed at 100°C in an undivided electrochemical cell with platinum electrodes .

Industrial Production Methods: Industrial production of dibenzothiophene derivatives often involves the use of halogenated reagents and catalysts. For example, 3-halogenated dibenzothiophene can undergo substitution reactions with halogenated reagents to produce various derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyldibenzothiophene undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Oxidation of this compound can be achieved using peroxides to form sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve the use of lithium or other reducing agents to cleave the C-S bond.

    Substitution: Aromatic substitution reactions can occur, especially at positions para to the sulfur atom.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Ethyldibenzothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyldibenzothiophene involves its interaction with molecular targets and pathways. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of reactivity, leading to the formation of sulfoxides and sulfones. These reactions can alter the electronic properties of the compound, making it more reactive towards further chemical transformations .

Comparison with Similar Compounds

    Dibenzothiophene: The parent compound, consisting of two benzene rings fused to a central thiophene ring without any substituents.

    4,6-Dimethyldibenzothiophene: A derivative with methyl groups at the 4 and 6 positions, known for its presence in petroleum and its role in desulfurization studies.

    Benzothiophene: A simpler analog with only one benzene ring fused to a thiophene ring.

Uniqueness: 2-Ethyldibenzothiophene is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from its unsubstituted and differently substituted analogs .

Properties

CAS No.

89816-98-8

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

2-ethyldibenzothiophene

InChI

InChI=1S/C14H12S/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9H,2H2,1H3

InChI Key

OIWTUZCEIKRYCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)SC3=CC=CC=C32

Origin of Product

United States

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